molecular formula C14H14F3N3 B3039416 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline CAS No. 104668-02-2

4-Piperazin-1-yl-7-(trifluoromethyl)quinoline

Cat. No.: B3039416
CAS No.: 104668-02-2
M. Wt: 281.28 g/mol
InChI Key: BVERGOAQAVGIGE-UHFFFAOYSA-N
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Description

“4-Piperazin-1-yl-7-(trifluoromethyl)quinoline” is a chemical compound with diverse applications in scientific research. It exhibits remarkable versatility due to its unique molecular structure, enabling investigations in various fields such as medicinal chemistry, material science, and organic synthesis. This compound has been used in the design and synthesis of urea/thioureas for anti-breast cancer activity .


Synthesis Analysis

The compound was obtained as a pale yellowish-white solid . The synthesis involved a pharmacophore hybrid approach, which led to the creation of a new series of 4-piperazinylquinoline derivatives based on the urea/thiourea scaffold .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H14F3N3 . The compound belongs to the class of organic compounds known as n-arylpiperazines, which are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .


Chemical Reactions Analysis

The compound is an important building block in medicinal chemistry, where it is combined with other active pharmacophores with diverse pharmacological profiles . The intermediate 7-chloro-4-(piperazin-1-yl)quinoline is particularly significant in this context .


Physical and Chemical Properties Analysis

The compound is a solid . Its molecular weight is 281.276 Da . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Scaffold in Medicinal Chemistry

The structural scaffold of 7-chloro-4-(piperazin-1-yl)quinoline, closely related to 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline, is crucial in medicinal chemistry. It exhibits diverse pharmacological profiles, including antimalarial, antiparasitic, anti-HIV, antidiabetic, anticancer, sirtuin inhibitors, dopamine-3 ligands, acetylcholinesterase inhibitors, and serotonin antagonists (El-Azzouny, Aboul-Enein, & Hamissa, 2020).

Antimicrobial Activity

Several derivatives of fluoroquinolone, a category that includes this compound, have been synthesized and evaluated for their antibacterial and antifungal activities. Studies reveal that some of these compounds demonstrate promising antimicrobial activities (Srinivasan et al., 2010).

Structural and Molecular Docking Studies

Novel derivatives involving this compound have been synthesized and characterized. These compounds were evaluated for antimicrobial activity using in-silico molecular docking studies, targeting DNA Gyrase A and N-myristoyltransferase as proteins for antibacterial and antifungal docking studies, respectively (Desai et al., 2017).

Hypoxic-Cytotoxic Agents

New derivatives with basic lateral chains (piperazines) in the quinoxaline ring, which is structurally similar to this compound, have been synthesized and shown to exhibit hypoxic-cytotoxic activity. These compounds, particularly those with piperazine derivatives, show significant potency (Ortega et al., 2000).

Antimalarial Activity

N,N-Bis(trifluoromethylquinolin-4-yl)diamino alkanes and piperazine derivatives have been synthesized and shown to exhibit in vitro antimalarial activity. These compounds demonstrate higher activity in chloroquine-resistant strains of Plasmodium, indicating their potential as antimalarial agents (Kgokong et al., 2008).

Photochemical Properties

Studies on the photochemistry of compounds structurally similar to this compound, such as ciprofloxacin, demonstrate low-efficiency reactions under certain conditions, with implications for their stability and reactivity (Mella, Fasani, & Albini, 2001).

Antimicrobial and Anticancer Applications

Novel quinoline-containing compounds with a piperazin-1-yl group have shown in vitro antimicrobial activity. Additionally, the structural analyses of these compounds suggest their potential as pharmacological agents (Marganakop et al., 2022).

Mechanism of Action

While the exact mechanism of action is not specified in the available resources, the compound has been found to have significant antiproliferative effects on human breast tumor cell lines . This suggests that it may interact with cellular processes related to cell proliferation and growth.

Future Directions

The compound’s potential in cancer treatment, particularly breast cancer, is a promising area of future research . Its significant antiproliferative effects on human breast tumor cell lines suggest that it could be further developed and studied as a potential anticancer drug .

Properties

IUPAC Name

4-piperazin-1-yl-7-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3/c15-14(16,17)10-1-2-11-12(9-10)19-4-3-13(11)20-7-5-18-6-8-20/h1-4,9,18H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVERGOAQAVGIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C=CC(=CC3=NC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Chloro-7-(trifluoromethyl)quinoline (2.3 g, 10 mmol) was dissolved in dipropyleneglycolmonomethyl ether (10 ml) together with piperazine (6.8 g, 0.1 mol) and glacial acetic acid (0.3 ml) and heated at reflux for 2 days. The mixture was concentrated under reduced pressure and the residue was purified by column chromatography (silica, gradient from ethylacetate to methanol containing 1% ammonia) to yield a yellow crystalline solid (1.2 g, 43%).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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